molecular formula C9H7FO2 B11916863 (6-Fluorobenzofuran-2-yl)methanol

(6-Fluorobenzofuran-2-yl)methanol

Katalognummer: B11916863
Molekulargewicht: 166.15 g/mol
InChI-Schlüssel: HSIXMWFYOVJHPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Fluorobenzofuran-2-yl)methanol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a fluorine atom at the 6th position and a methanol group at the 2nd position of the benzofuran ring gives this compound unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluorobenzofuran-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-fluorobenzofuran.

    Functional Group Introduction:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: (6-Fluorobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of benzofuran with different functional groups, enhancing the compound’s versatility in chemical synthesis.

Wissenschaftliche Forschungsanwendungen

(6-Fluorobenzofuran-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (6-Fluorobenzofuran-2-yl)methanol involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways: It may modulate various biochemical pathways, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

    Benzofuran: The parent compound without the fluorine and methanol groups.

    6-Fluorobenzofuran: Lacks the methanol group.

    2-Hydroxybenzofuran: Lacks the fluorine atom.

Uniqueness: (6-Fluorobenzofuran-2-yl)methanol is unique due to the presence of both the fluorine atom and the methanol group, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C9H7FO2

Molekulargewicht

166.15 g/mol

IUPAC-Name

(6-fluoro-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C9H7FO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2

InChI-Schlüssel

HSIXMWFYOVJHPE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)OC(=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.